REACTION_CXSMILES
|
[CH:1]1([O:7][N:8]2[C:13]([CH3:15])([CH3:14])[CH2:12][C:11](=[O:16])[CH2:10][C:9]2([CH3:18])[CH3:17])CCC[CH2:3][CH2:2]1.BrCCBr.ICCC.C([Cu])#N.[Li+].[Cl-].CC1(C)N([O])C(C)(C)CC(=O)C1>[Zn].C[Si](C)(C)Cl>[CH2:1]([O:7][N:8]1[C:9]([CH3:18])([CH3:17])[CH2:10][C:11](=[O:16])[CH2:12][C:13]1([CH3:14])[CH3:15])[CH2:2][CH3:3] |f:4.5,^1:35|
|
Name
|
N-cyclohexyloxy-4-oxo-2,2,6,6-tetramethylpiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)ON1C(CC(CC1(C)C)=O)(C)C
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
CuCN
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
C[Si](Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)ON1C(CC(CC1(C)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |